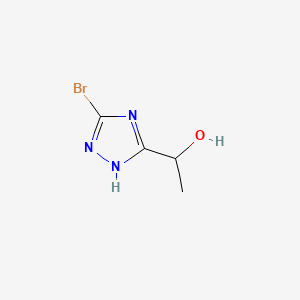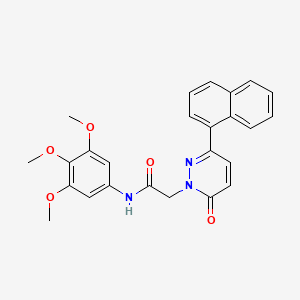
(2-Chloro-3-(trifluoromethyl)benZyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through various coupling reactions, such as the Negishi coupling. The presence of both chloro and trifluoromethyl groups on the benzyl ring enhances its reactivity and selectivity in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-chloro-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(2−chloro−3−(trifluoromethyl)benzyl)bromide+Zn→(2−chloro−3−(trifluoromethyl)benzyl)zincbromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is often used as the solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In coupling reactions, the primary products are typically biaryl or alkyl-aryl compounds.
Scientific Research Applications
(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily the organic halides and the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-3-(trifluoromethyl)phenyl)zinc bromide
- (2-chloro-4-(trifluoromethyl)benzyl)zinc bromide
- (2-chloro-3-(trifluoromethyl)benzyl)zinc chloride
Uniqueness
The unique combination of chloro and trifluoromethyl groups in (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide enhances its reactivity and selectivity in coupling reactions compared to similar compounds. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H5BrClF3Zn |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-1-methanidyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3.BrH.Zn/c1-5-3-2-4-6(7(5)9)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
QLGJFXQIDSEBPI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)C(F)(F)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
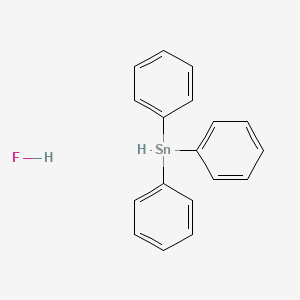
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
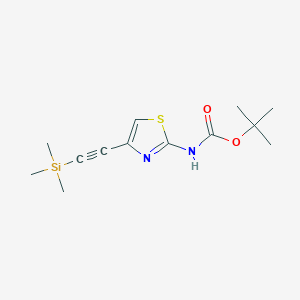
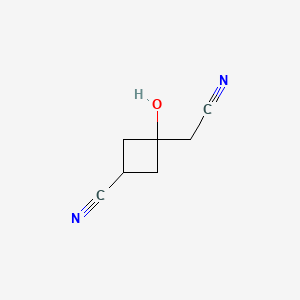
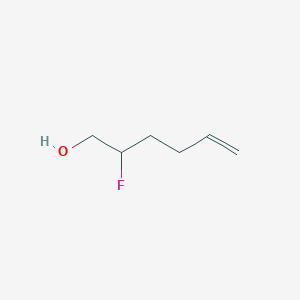
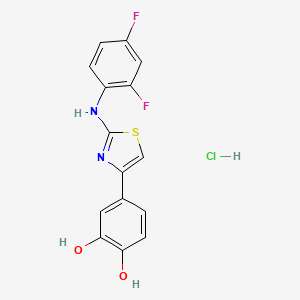
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)

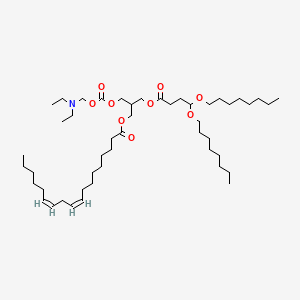
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
